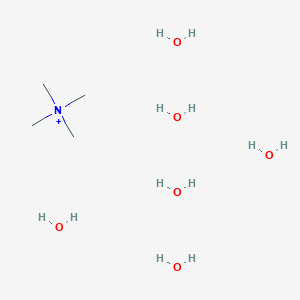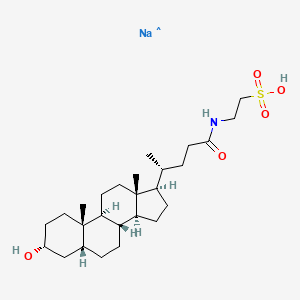
Sodium taurolithocholate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium taurolithocholate typically involves the conjugation of lithocholic acid with taurine. This process can be achieved using peptide coupling reagents such as N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) in the presence of dimethylformamide (DMF) as a solvent . The reaction is carried out under controlled conditions to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar peptide coupling techniques. The sodium salts of the taurine conjugates can be recrystallized from absolute ethanol to achieve the desired purity .
化学反応の分析
Types of Reactions: Sodium taurolithocholate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms.
科学的研究の応用
Sodium taurolithocholate has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of sodium taurolithocholate primarily involves its role in lipid digestion and absorption in the gastrointestinal tract . It interacts with bile acid receptors and transporters, influencing lipid metabolism, cholesterol homeostasis, and bile acid signaling pathways . This interaction helps in the emulsification and absorption of dietary fats.
類似化合物との比較
- Sodium taurocholate
- Sodium taurochenodeoxycholate
- Sodium tauroursodeoxycholate
- Sodium taurodeoxycholate
Comparison: Sodium taurolithocholate is unique due to its specific detergent qualities and its ability to solubilize insoluble lipids . Compared to other bile salts like sodium taurocholate and sodium taurochenodeoxycholate, this compound has distinct properties that make it particularly useful in studies related to lipid metabolism and bile acid physiology .
特性
分子式 |
C26H45NNaO5S |
|---|---|
分子量 |
506.7 g/mol |
InChI |
InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/t17-,18-,19-,20+,21-,22+,23+,25+,26-;/m1./s1 |
InChIキー |
YWXCPBUMOMIAJB-HRHHVWJRSA-N |
異性体SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C.[Na] |
正規SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,15,28,41,53,54,55,56-Octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3(56),4,6,8,10,12,14,16(55),17,19,21,23,25,27,29,31,33,35,37,39,42(53),43,45,47,49,51-heptacosaene](/img/structure/B12058064.png)


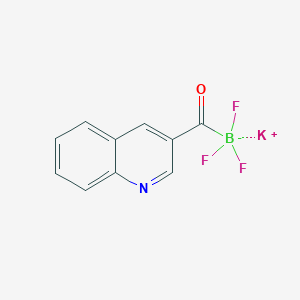

![4-methoxy-N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}benzamide](/img/structure/B12058089.png)
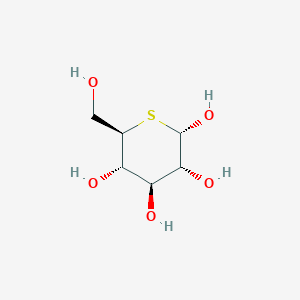
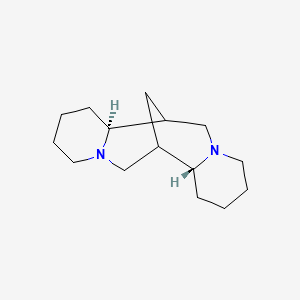
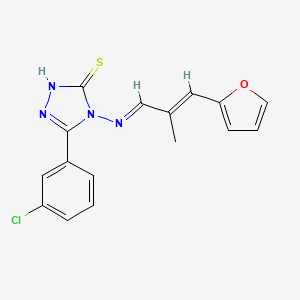
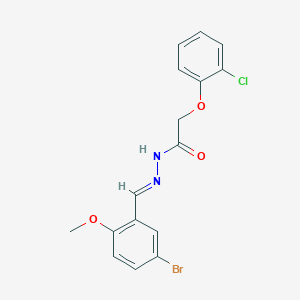
![2-[N-[3-[bis[3-[[(2-hydroxyphenyl)-phenylmethylidene]amino]propyl]amino]propyl]-C-phenylcarbonimidoyl]phenol](/img/structure/B12058147.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate](/img/structure/B12058149.png)

